1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one
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Overview
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of a pyrrolidine ring substituted with an amino group and two methyl groups, as well as a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 4-amino-3,3-dimethylpyrrolidine with a suitable methoxyethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and methoxyethanone moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one: This compound is structurally similar but lacks the methoxy group.
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one: This compound has a propanone moiety instead of methoxyethanone.
Uniqueness
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of the methoxyethanone group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)6-11(4-7(9)10)8(12)5-13-3/h7H,4-6,10H2,1-3H3 |
InChI Key |
OLMKCFICHUWZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1N)C(=O)COC)C |
Origin of Product |
United States |
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